Biperiden - 514-65-8

Biperiden

Catalog Number: EVT-262503
CAS Number: 514-65-8
Molecular Formula: C21H29NO
Molecular Weight: 311.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Biperiden is a synthetic anticholinergic agent [, ], primarily known for its use in treating the extrapyramidal symptoms (EPS) induced by antipsychotic drugs [, ]. In scientific research, Biperiden serves as a valuable tool for investigating various neurological and physiological processes due to its selective antagonism of the M1 muscarinic acetylcholine receptor (mAChR) [, , ].

Synthesis Analysis

One method for the synthesis of Biperiden involves reacting an exo/endo mixture of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone with phenylmagnesium bromide []. This reaction yields a mixture of isomers of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-piperidino-1-propanol, from which Biperiden is isolated through a series of steps []. This process highlights the importance of isomer separation in Biperiden synthesis.

Molecular Structure Analysis

The absolute configuration of (+)-Biperiden has been determined as S through X-ray crystallography studies of both the free base and its mandelate salt []. Notably, the conformation of the (+)-Biperiden ion closely resembles that of pirenzepine, highlighting structural similarities between ligands targeting muscarinic receptors [].

Chemical Reactions Analysis

Biperiden interacts with hydrochloric acid (HCl) in a water and polar organic solvent mixture to form its hydrochloride salt []. This salt can be subsequently converted back to the free base using a base in a water and dialkyl ether mixture []. These reactions are essential for the isolation and purification of Biperiden during synthesis.

Mechanism of Action

Biperiden primarily exerts its effects by competitively binding to and blocking the M1 mAChR subtype [, , ]. This action inhibits acetylcholine from binding to these receptors, thereby reducing cholinergic activity in the central nervous system [, ]. This mechanism is crucial for its role in mitigating EPS and exploring cholinergic modulation in various research settings.

Applications
  • Modeling Cognitive Impairment: Biperiden serves as a pharmacological model for investigating cognitive impairments associated with aging, dementia, and Alzheimer's disease [, ]. Its selective M1 antagonism allows researchers to study the role of specific cholinergic pathways in cognitive decline [, ].
  • Investigating Motor Function: Biperiden's effects on motor function and movement disorders are extensively studied. Research using Biperiden explores its role in motor sequence learning [], its potential as an antiepileptogenic agent following traumatic brain injury [, ], and its efficacy in treating efedron encephalopathy [, ].
  • Studying REM Sleep: Biperiden administration has been shown to influence REM sleep patterns, providing insights into the role of the cholinergic system in sleep regulation [, , ].
  • Exploring Drug Interactions: Research utilizes Biperiden to investigate pharmacokinetic and pharmacodynamic interactions with other drugs, such as haloperidol and carteolol hydrochloride [, , , ].
Future Directions
  • Developing more refined Biperiden challenge models to enhance the understanding of cholinergic modulation in various physiological and pathological conditions [].
  • Exploring the potential therapeutic applications of Biperiden beyond its current uses, such as its anti-cancer properties in breast cancer treatment [].
  • Conducting large-scale clinical trials to confirm the preliminary findings regarding Biperiden's antiepileptogenic effects following traumatic brain injury [, ].

Trihexyphenidyl

Compound Description: Trihexyphenidyl, similar to Biperiden, is an anticholinergic medication primarily used to manage the extrapyramidal symptoms (EPS) induced by antipsychotic medications. These symptoms, including tremors, muscle stiffness, and restlessness, arise from the blockade of dopamine receptors in the brain. Trihexyphenidyl exerts its therapeutic effects by blocking muscarinic acetylcholine receptors, restoring the balance between dopamine and acetylcholine signaling in the brain [].

Mepazine

Compound Description: Mepazine belongs to the phenothiazine class of antipsychotic medications and demonstrates potential as an inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) [, ]. MALT1 plays a role in various cellular processes, including immune responses and cancer development. Inhibiting MALT1 with Mepazine shows promise in inducing apoptosis and reducing proliferation in pancreatic cancer cells [].

Relevance: Several studies [, ] explore the therapeutic potential of combining Mepazine with Biperiden in a mouse model of pancreatic cancer. This combination aims to capitalize on the anti-cancer effects of Mepazine while mitigating potential extrapyramidal side effects with Biperiden's anticholinergic properties.

Physostigmine

Compound Description: Physostigmine is a reversible cholinesterase inhibitor that prevents the breakdown of acetylcholine, thus increasing its levels in the synaptic cleft. This mechanism makes Physostigmine a valuable antidote in cases of severe anticholinergic toxicity, counteracting the effects of excessive muscarinic receptor blockade [, ].

Relevance: Physostigmine is discussed in the context of managing potential Biperiden overdose [, ]. As an anticholinergic agent, high doses of Biperiden can lead to anticholinergic toxicity characterized by symptoms like delirium, agitation, and tachycardia. In such cases, Physostigmine's ability to reverse the effects of muscarinic receptor blockade makes it a crucial intervention.

Budipine

Compound Description: Budipine is an antiparkinsonian medication with a dual mechanism of action. It possesses both anticholinergic properties, similar to Biperiden, and indirect dopaminomimetic effects, enhancing dopamine levels in the brain. This dual action profile makes Budipine effective in managing Parkinsonian symptoms [].

Relevance: A study [] investigating the neurotransmitter release profiles of Budipine and Biperiden highlights their overlapping and distinct mechanisms. While both drugs exhibit anticholinergic activity, Budipine's additional dopaminomimetic effects set it apart from Biperiden. This difference contributes to their unique side effect profiles and potential therapeutic applications.

Relevance: Researchers often contrast Scopolamine with Biperiden when discussing cholinergic models of memory impairment []. While both drugs impair cognitive functions, Biperiden, with its more selective M1 receptor antagonism, is argued to better model early declarative memory deficits seen in aging and mild cognitive impairment. In contrast, Scopolamine's broader action may reflect more severe cognitive decline observed in later stages of Alzheimer's disease.

Amantadine

Compound Description: Amantadine, an antiviral medication, also exhibits dopaminergic effects, making it useful in managing Parkinson's disease symptoms and levodopa-induced dyskinesias. Unlike Biperiden, Amantadine does not primarily target muscarinic receptors. Instead, it enhances dopamine release and inhibits its reuptake, boosting dopaminergic signaling in the brain [].

Bromperidol

Compound Description: Bromperidol is a potent typical antipsychotic medication that acts by blocking dopamine receptors in the brain. While effective in managing psychotic symptoms, Bromperidol carries a higher risk of extrapyramidal side effects compared to atypical antipsychotics [].

Relevance: A study [] investigates potential pharmacokinetic interactions between Bromperidol and Biperiden. Researchers aimed to determine whether co-administration of Biperiden could alter Bromperidol's blood levels, potentially impacting its efficacy or side effects. The study concludes that neither Biperiden nor Trihexyphenidyl significantly affects Bromperidol plasma concentrations, suggesting a lack of clinically significant pharmacokinetic interactions.

Relevance: Multiple studies [, , ] explore the co-administration of Haloperidol and Biperiden in clinical settings. The research highlights the need to manage Haloperidol-induced EPS effectively while considering potential drug interactions and the risk of anticholinergic toxicity with Biperiden. One study [] reports a case of a 4-year-old boy experiencing severe EPS after accidentally ingesting a high dose of Risperidone, another antipsychotic. The case highlights the potential severity of EPS in children and the effectiveness of Biperiden in resolving these symptoms.

Properties

CAS Number

514-65-8

Product Name

Biperiden

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

InChI

InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2

InChI Key

YSXKPIUOCJLQIE-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

Solubility

25.1 mg/L
Slightly soluble in ethanol; readily soluble in methanol
In water, 25.1 mg/L at 25 °C (est)
4.26e-03 g/L

Synonyms

Akineton
alpha-Bicyclo(2.2.1)hept-5-en-2-yl-alpha-phenyl-1-piperidinepropanol
Biperiden
Biperiden Hydrochloride
Biperiden, 1R-(1 alpha,2 alpha(R*),4 alpha)-Isomer
Biperiden, 1S-(1 alpha,2 alpha(R*),4 alpha)-Isomer
Biperidene
Hydrochloride, Biperiden

Canonical SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.